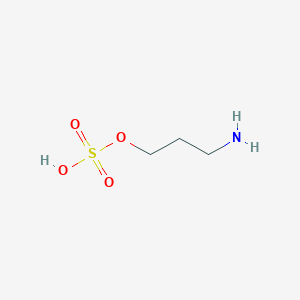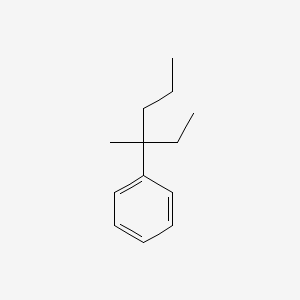
3-Methyl-3-phenylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-phenylhexane is an organic compound with the molecular formula C13H20. It is a branched alkane featuring a phenyl group attached to the third carbon of a hexane chain. This compound is also known by its IUPAC name, (3-Methyl-3-hexanyl)benzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenylhexane can be achieved through various organic reactions. One common method involves the alkylation of benzene with 3-methyl-3-hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves similar alkylation reactions but on a larger scale. The process may include additional steps for purification and separation to ensure the final product’s quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-3-phenylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Chlorine (Cl2), bromine (Br2) in the presence of light or a catalyst
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Simpler hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-phenylhexane has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkane reactivity and mechanisms of organic reactions.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-phenylhexane depends on the specific reaction or applicationThe pathways involved may include the formation of reactive intermediates, binding to active sites, or altering the structure and function of biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-2-phenylhexane
- 3-Methyl-4-phenylhexane
- 3-Methyl-3-phenylpentane
Comparison: 3-Methyl-3-phenylhexane is unique due to the specific positioning of the phenyl group on the third carbon of the hexane chain. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
2132-86-7 |
|---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
3-methylhexan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
GIMKIOCRQZVNND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


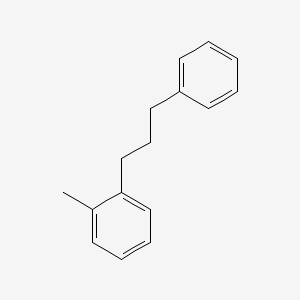
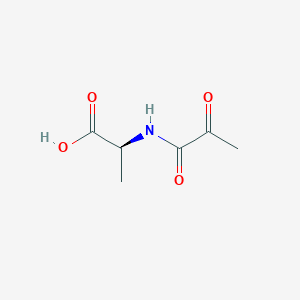
![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
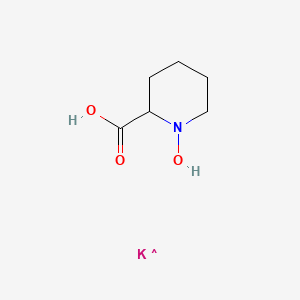

![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
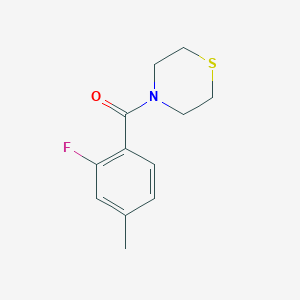
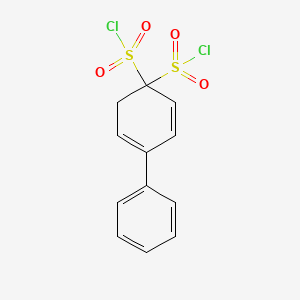
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
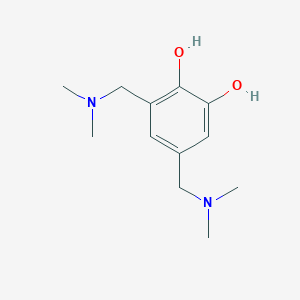
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
